(2E)-3-(3,4-dimethoxyphenyl)-N-(octan-2-yl)prop-2-enamide
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Overview
Description
(E)-3-(3,4-DIMETHOXYPHENYL)-N-(1-METHYLHEPTYL)-2-PROPENAMIDE is an organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and a propenamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,4-DIMETHOXYPHENYL)-N-(1-METHYLHEPTYL)-2-PROPENAMIDE typically involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (E)-3-(3,4-DIMETHOXYPHENYL)-N-(1-METHYLHEPTYL)-2-PROPENAMIDE may involve more advanced techniques, such as continuous flow reactors, to optimize yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3,4-DIMETHOXYPHENYL)-N-(1-METHYLHEPTYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-3-(3,4-DIMETHOXYPHENYL)-N-(1-METHYLHEPTYL)-2-PROPENAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (E)-3-(3,4-DIMETHOXYPHENYL)-N-(1-METHYLHEPTYL)-2-PROPENAMIDE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors or enzymes, modulating signal transduction pathways, and influencing gene expression. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(3,4-DIMETHOXYPHENYL)-N-(1-METHYLHEPTYL)-2-PROPENAMIDE: shares structural similarities with other propenamide derivatives, such as (E)-3-(3,4-DIMETHOXYPHENYL)-N-(1-METHYLHEXYL)-2-PROPENAMIDE and (E)-3-(3,4-DIMETHOXYPHENYL)-N-(1-METHYLOCTYL)-2-PROPENAMIDE.
Uniqueness
The uniqueness of (E)-3-(3,4-DIMETHOXYPHENYL)-N-(1-METHYLHEPTYL)-2-PROPENAMIDE lies in its specific molecular structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H29NO3 |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-octan-2-ylprop-2-enamide |
InChI |
InChI=1S/C19H29NO3/c1-5-6-7-8-9-15(2)20-19(21)13-11-16-10-12-17(22-3)18(14-16)23-4/h10-15H,5-9H2,1-4H3,(H,20,21)/b13-11+ |
InChI Key |
OQCWOPABOFCUMX-ACCUITESSA-N |
Isomeric SMILES |
CCCCCCC(C)NC(=O)/C=C/C1=CC(=C(C=C1)OC)OC |
Canonical SMILES |
CCCCCCC(C)NC(=O)C=CC1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
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